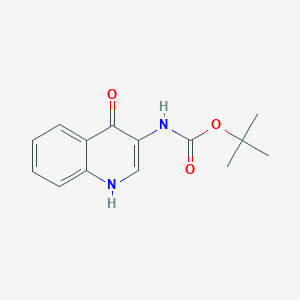
tert-Butyl (4-hydroxyquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-hydroxyquinolin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-hydroxyquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxyquinolin-3-yl)carbamate typically involves the reaction of 4-hydroxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxyquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-hydroxyquinolin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various quinoline derivatives, which are of interest due to their diverse chemical properties .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anti-cancer agent in preclinical studies. Its ability to modulate specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and intermediates .
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxyquinolin-3-yl)carbamate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a similar carbamate structure but with an ethynyl group instead of a hydroxyquinoline ring.
tert-Butyl N-hydroxycarbamate: This compound features a hydroxycarbamate moiety and is used in various chemical applications.
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate: This compound has a tetrahydroquinoline ring and is studied for its potential biological activities.
Uniqueness
tert-Butyl (4-hydroxyquinolin-3-yl)carbamate is unique due to its specific combination of a hydroxyquinoline ring and a carbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to interact with specific molecular targets and modulate biochemical pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-1H-quinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-15-10-7-5-4-6-9(10)12(11)17/h4-8H,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
DMDYPQCIBVUBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















